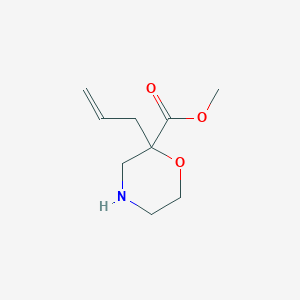![molecular formula C19H19N3O2 B2543439 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one CAS No. 2380192-18-5](/img/structure/B2543439.png)
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one is a complex organic compound featuring a benzodiazole ring, an azetidine ring, and a methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and formic acid, the benzodiazole ring is synthesized through a cyclization reaction.
Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate amine with a halogenated precursor under basic conditions.
Coupling Reactions: The benzodiazole and azetidine intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Assembly: The methylphenoxy group is introduced via an etherification reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification: Employing advanced purification techniques such as chromatography and crystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Propiedades
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-6-2-5-9-18(14)24-12-19(23)21-10-15(11-21)22-13-20-16-7-3-4-8-17(16)22/h2-9,13,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKSEYHYVBXMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)
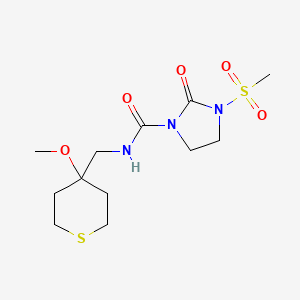
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
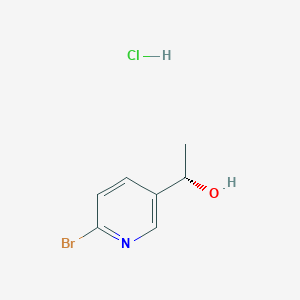
![4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)


![N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2543369.png)

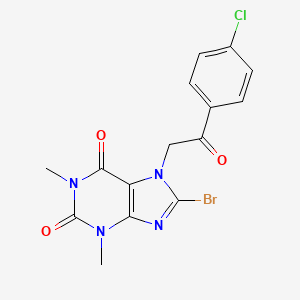
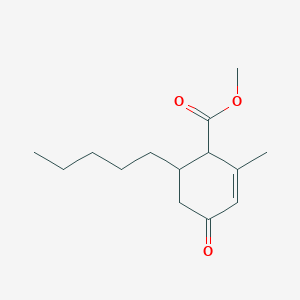
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)
